2'-Methoxy-biphenyl-2-carbaldehyde
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Overview
Description
2’-Methoxy-biphenyl-2-carbaldehyde is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . It is a biphenyl derivative with a methoxy group at the 2’ position and an aldehyde group at the 2 position. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
This compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules in the cell.
Mode of Action
It’s known that similar compounds can participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 2’-Methoxy-biphenyl-2-carbaldehyde might interact with its targets through similar chemical reactions.
Biochemical Pathways
Based on its potential involvement in suzuki–miyaura coupling , it could be inferred that this compound might influence pathways involving carbon-carbon bond formation.
Result of Action
As a compound used in proteomics research , it might influence protein expression or function, but specific effects would depend on the particular targets and pathways involved.
Action Environment
The action, efficacy, and stability of 2’-Methoxy-biphenyl-2-carbaldehyde could be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, safety precautions suggest avoiding exposure to dust, fume, gas, mist, vapours, and spray , indicating that these environmental factors could potentially affect the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-biphenyl-2-carbaldehyde typically involves the reaction of 2-methoxybiphenyl with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In industrial settings, the production of 2’-Methoxy-biphenyl-2-carbaldehyde may involve large-scale formylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2’-Methoxy-biphenyl-2-carboxylic acid.
Reduction: 2’-Methoxy-biphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Methoxy-biphenyl-2-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2’-Hydroxy-biphenyl-2-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
2’-Methoxy-biphenyl-4-carbaldehyde: Similar structure but with the aldehyde group at the 4 position.
2’-Methoxy-biphenyl-2-carboxylic acid: Oxidized form of 2’-Methoxy-biphenyl-2-carbaldehyde.
Uniqueness
2’-Methoxy-biphenyl-2-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-methoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNNXRUYVVQLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93465-26-0 |
Source
|
Record name | 93465-26-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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